molecular formula C7H8OS B12976042 6-Methyl-4,6-dihydrothieno[2,3-c]furan

6-Methyl-4,6-dihydrothieno[2,3-c]furan

Katalognummer: B12976042
Molekulargewicht: 140.20 g/mol
InChI-Schlüssel: YHCSCIWFQGDUDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4,6-dihydrothieno[2,3-c]furan is a heterocyclic compound with the molecular formula C7H8OS. It is known for its unique structure, which includes a thiophene ring fused with a furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,6-dihydrothieno[2,3-c]furan can be achieved through several methods. One common approach involves the reaction of 4,5-dihydrothiophen-3(2H)-one with appropriate reagents to form the desired compound. This process typically involves multiple steps, including palladium-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-4,6-dihydrothieno[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene and furan rings, which provide reactive sites for different reagents .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 6-Methyl-4,6-dihydrothieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cell cycle regulation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-4,6-dihydrothieno[2,3-c]furan is unique due to its specific fusion of thiophene and furan rings, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H8OS

Molekulargewicht

140.20 g/mol

IUPAC-Name

6-methyl-4,6-dihydrothieno[2,3-c]furan

InChI

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h2-3,5H,4H2,1H3

InChI-Schlüssel

YHCSCIWFQGDUDU-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CO1)C=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.